![molecular formula C7H8N4S B1459346 4-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1408075-41-1](/img/structure/B1459346.png)

4-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Overview

Description

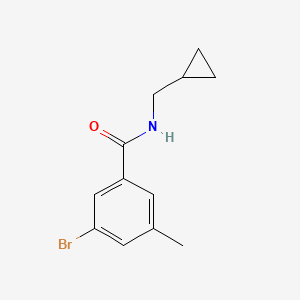

“4-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine” is a pyrimidine derivative. Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at the 1st and 3rd positions . They are key structural fragments of antiviral agents . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .

Molecular Structure Analysis

The molecular structure of “4-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine” is characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Scientific Research Applications

Synthesis of Bicyclic Systems

“4-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine” is a key intermediate in the synthesis of bicyclic systems, which are prevalent in medicinal chemistry. The compound’s structure allows for the creation of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, which have significant biological applications .

Kinase Inhibition for Cancer Treatment

This compound serves as a scaffold for the development of kinase inhibitors. Kinase inhibitors are crucial in cancer treatment as they can interfere with the signaling pathways that promote cancer cell proliferation and survival .

Neuroprotective Agents

Derivatives of this compound have been explored for their neuroprotective properties. They show promise as potential treatments for neurodegenerative diseases by providing neuroprotection and anti-neuroinflammatory effects .

Anti-Leukemia Activity

The pyrrolopyrimidine derivatives synthesized from this compound have been identified to possess anti-leukemia properties. This opens up avenues for developing new leukemia treatments .

Tyrosine Kinase Inhibitors

Tyrosine kinases are enzymes that play a pivotal role in the modulation of growth factor signaling. Compounds derived from “4-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine” have been found to inhibit these enzymes, which is beneficial in treating various cancers .

Anti-HIV Properties

Some derivatives also exhibit anti-HIV properties, making them valuable for research into HIV treatment strategies .

Antibiotic Applications

The synthesized pyrrolopyrimidines have shown antibiotic properties, suggesting their use in combating bacterial infections .

Antiangiogenic and Antitumor Properties

These derivatives have been studied for their antiangiogenic and antitumor properties, which could lead to new approaches in cancer therapy by inhibiting the formation of new blood vessels that tumors need to grow .

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 4-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine are protein kinases . Protein kinases are essential enzymes that control cell growth, differentiation, migration, and metabolism . They have been closely linked to tumor proliferation and survival, making them an effective target for cancer treatment .

Mode of Action

4-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine interacts with its protein kinase targets by inhibiting their function . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cell growth and metabolism .

Biochemical Pathways

The inhibition of protein kinases by 4-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine affects several biochemical pathways. These pathways are responsible for controlling cell growth and metabolism. The disruption of these pathways leads to downstream effects that can include the suppression of tumor growth and survival .

Result of Action

The molecular and cellular effects of 4-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine’s action primarily involve the inhibition of protein kinase activity. This inhibition disrupts normal cell signaling pathways, leading to changes in cell growth and metabolism. These changes can result in the suppression of tumor growth and survival .

properties

IUPAC Name |

4-methyl-6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4S/c1-4-5-3-8-11-6(5)10-7(9-4)12-2/h3H,1-2H3,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMIOFTUVEJZTSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=NNC2=NC(=N1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2,2-Difluoroethoxy)-2-fluorophenyl]-ethanone](/img/structure/B1459270.png)

![2-{4-[2-(5-Hydroxy-2-methylene-cyclohexylidene)-ethylidene]-7a-methyl-octahydro-inden-1-yl}-propionic acid](/img/structure/B1459273.png)

![Methyl 3-chloro-1'-methyl-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B1459279.png)

![Methyl 3-chloro-6'-methoxy-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B1459283.png)